molecular formula C13H24N2O2 B8118544 tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate

tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate

Cat. No.: B8118544
M. Wt: 240.34 g/mol
InChI Key: CNVRDMLGZPCSSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with enzymes or receptors, modulating their activity. The aminomethyl group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate include:

Uniqueness

What sets this compound apart is its unique combination of the norpinan-1-yl and aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-5-12(7-13,8-13)9-14/h4-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVRDMLGZPCSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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